A Comprehensive Technical Guide to the Chemical Structure of Procyanidin B6
A Comprehensive Technical Guide to the Chemical Structure of Procyanidin B6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, experimental protocols, and biological significance of Procyanidin B6. The information is tailored for professionals in research and drug development, with a focus on data clarity and methodological detail.
Chemical Structure and Identification
Procyanidin B6 is a B-type proanthocyanidin, a class of oligomeric flavonoids found in various plants.[1][2] It is specifically a dimer composed of two (+)-catechin units linked by a C4→C6 bond with an alpha configuration.[1][3] This linkage is less common than the C4→C8 linkage found in other procyanidin isomers like procyanidin B3.[4][5] Procyanidin B6 has been isolated from plants such as the leaves and fruit of cowberry (Vaccinium vitis-idaea), grape seeds, and has also been found in beer.[1][3]
Chemically, it is classified as a hydroxyflavan, a proanthocyanidin, and a biflavonoid.[3][6] Its structure is formally described by the systematic IUPAC name: (2R,3S)-2-(3,4-dihydroxyphenyl)-6-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol.[3]
Below is a diagram illustrating the chemical structure of Procyanidin B6.
Caption: 2D representation of the Procyanidin B6 molecule.
Physicochemical and Computed Properties
A summary of the key identifiers and computed physicochemical properties of Procyanidin B6 is presented in the table below. This data is essential for analytical chemistry, computational modeling, and drug formulation.
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₂₆O₁₂ | [1][3] |
| Molecular Weight | 578.52 g/mol | [1][6] |
| Exact Mass | 578.14242626 Da | [3][6] |
| IUPAC Name | (2R,3S)-2-(3,4-dihydroxyphenyl)-6-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | [3] |
| CAS Number | 12798-58-2 | [1][3] |
| InChI Key | GMISZFQPFDAPGI-ZBRHZRBFSA-N | [3] |
| SMILES | C1--INVALID-LINK--O)[C@H]3--INVALID-LINK--O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O">C@@HO | [3] |
| Topological Polar Surface Area | 221 Ų | [3][6] |
| Hydrogen Bond Donor Count | 10 | [6] |
| Hydrogen Bond Acceptor Count | 12 | [6] |
| Rotatable Bond Count | 3 | [6] |
| XLogP3 | 2.4 | [6] |
| Complexity | 925 | [6] |
Experimental Protocols
The synthesis and isolation of pure Procyanidin B6 are challenging due to the presence of various isomers in natural sources.[5] Several chemical synthesis strategies have been developed to overcome this.
A notable method for the stereoselective synthesis of Procyanidin B6 involves a Lewis acid-catalyzed intramolecular condensation.[4][7] This approach achieves regioselectivity for the 4-6 linkage without needing to modify the 8-position of the catechin unit.[5]
Methodology:
-
Regioselective Deprotection: The 5-O-t-butyldimethylsilyl (TBDMS) group of 5,7,3′,4′-tetra-O-TBDMS-(+)-catechin is selectively removed using trifluoroacetic acid (TFA).[4]
-
Linker Attachment: The resulting 5-hydroxyl group of the nucleophile is connected to the 3-hydroxyl group of an electrophile (5,7,3′,4′-tetra-O-benzylated-(+)-catechin) using azelaic acid as a linker.[4][5]
-
Intramolecular Condensation: The key C-C bond formation is achieved through an SnCl₄-catalyzed intramolecular condensation, which proceeds smoothly to yield the 4-6 condensed dimer.[4][8]
-
Deprotection: The final step involves the removal of protecting groups to yield Procyanidin B6.[8]
The workflow for this synthesis is outlined in the diagram below.
Caption: Workflow for the regioselective synthesis of Procyanidin B6.
An alternative approach involves the semisynthesis of dimeric procyanidins from polymeric procyanidin fractions, followed by isolation.[9]
Methodology:
-
Depolymerization and Reaction: Procyanidin-rich extracts (e.g., from grape seeds or white willow bark) are subjected to acid catalysis in the presence of an excess of a flavan-3-ol like (+)-catechin. This process depolymerizes the polymers and allows the resulting carbocations to react with the added catechin, forming dimers.[9]
-
Fractionation and Isolation: The resulting mixture of dimeric procyanidins is then fractionated. High-speed countercurrent chromatography (HSCCC) has been successfully used to isolate Procyanidin B6 and other dimers on a preparative scale.[9]
Biological Activities and Signaling Pathways
Proanthocyanidins, including Procyanidin B6, are recognized for a wide range of biological activities, making them subjects of intense research in nutrition and medicine.[5][10][11] These activities are largely attributed to their potent antioxidant properties, which are reported to be significantly higher than those of Vitamin C and Vitamin E.[10][11]
Key Biological Activities:
-
Antioxidant: Procyanidins are powerful scavengers of reactive oxygen species (ROS), protecting cells from oxidative stress.[10][12]
-
Anti-inflammatory: They can downregulate pro-inflammatory markers and cytokines such as NADPH oxidase, IL-6, and TNF-α.[13]
-
Cardiovascular Health: Procyanidins may improve vascular health by promoting vasodilation through increased nitric oxide (NO) production, reducing platelet aggregation, and preventing the oxidation of low-density lipoproteins (LDL).[12]
-
Anticancer: Various studies suggest that proanthocyanidins can modulate processes involved in cancer development.[5][12]
-
Metabolic Regulation: They have been shown to influence lipid metabolism, repress hepatic lipogenesis, and may have applications in managing metabolic disorders.[11][13]
Proanthocyanidins exert their effects by modulating several key cellular signaling pathways.
Caption: Procyanidin modulation of key cellular signaling pathways.
The MAPK/ERK and PI3K/Akt pathways are central to regulating cellular processes like inflammation, apoptosis, and survival.[13] Proanthocyanidins have been shown to interact with these pathways, which helps to explain their broad spectrum of biological effects.[13] For instance, by modulating the MAPK/ERK-NF-κB link, they can suppress inflammatory responses.[13] Their influence on the PI3K/Akt pathway is crucial for regulating cell survival and apoptosis.[13]
Conclusion
Procyanidin B6 is a structurally distinct proanthocyanidin dimer with significant potential in therapeutic and nutraceutical applications. A thorough understanding of its chemical structure, properties, and synthesis is crucial for researchers and developers aiming to harness its biological activities. The methodologies for its regioselective synthesis and isolation provide a pathway to obtaining pure samples for further investigation into its mechanisms of action and potential health benefits.
References
- 1. Procyanidin B6 - Wikipedia [en.wikipedia.org]
- 2. plantaanalytica.com [plantaanalytica.com]
- 3. Procyanidin B6 | C30H26O12 | CID 474540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Regioselective Synthesis of Procyanidin B6, A 4-6-Condensed (+)-Catechin Dimer, by Intramolecular Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. echemi.com [echemi.com]
- 7. Regioselective Synthesis of Procyanidin B6, A 4-6-Condensed (+)-Catechin Dimer, by Intramolecular Condensation [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. The biological functions of proanthocyanidin and its application in pig production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Proanthocyanidins of Natural Origin: Molecular Mechanisms and Implications for Lipid Disorder and Aging-Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
